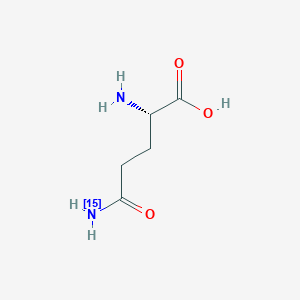

L-Glutamine-amide-15N

Vue d'ensemble

Description

L-Glutamine-amide-15N (L-Gln-15N) is an amino acid derivative that is used in a variety of scientific research applications. It is an isotopically labeled form of the naturally occurring amino acid L-glutamine, which is found in many proteins and enzymes. L-Gln-15N is used as a chemical probe in biochemical and physiological studies, as it can be used to study the structure and function of proteins and enzymes. It can also be used to study the dynamics of proteins and enzymes, as well as their interactions with other molecules. In addition, L-Gln-15N has been used in a variety of laboratory experiments, including those involving protein purification, enzyme kinetics, and metabolic pathways.

Applications De Recherche Scientifique

Spectroscopie RMN paramagnétique

L-Glutamine-amide-15N: est utilisé en spectroscopie RMN paramagnétique pour marquer sélectivement les groupes amide de la chaîne latérale de l'asparagine et de la glutamine. Ce marquage sélectif est crucial pour étudier la structure, la dynamique et les interactions des protéines. Il permet de déterminer les tenseurs d'anisotropie de susceptibilité magnétique basés sur les déplacements pseudo-contact, ce qui est essentiel pour comprendre le repliement et la fonction des protéines .

Biologie structurale

En biologie structurale, This compound aide à l'attribution de résonance des groupes amide de la chaîne latérale dans les protéines. Ceci est particulièrement important pour les protéines qui stabilisent leur structure par des liaisons hydrogène impliquant des résidus d'asparagine et de glutamine. La détection sélective de ces chaînes latérales marquées peut fournir des informations précieuses sur les interactions protéine-ligand .

Industrie alimentaire

This compound: joue un rôle dans l'industrie alimentaire en étant un substrat pour les l-glutaminases. Ces enzymes catalysent la rupture de la liaison gamma-amido des résidus de L-glutamine, produisant de l'ammoniac et du L-glutamate, qui sont essentiels pour améliorer la saveur et les propriétés fonctionnelles des protéines dans les produits alimentaires .

Métabolomique

En métabolomique, This compound est utilisé pour le suivi et l'étude des voies métaboliques. Il sert de composé marqué isotopiquement qui peut être suivi à travers divers processus métaboliques, aidant les chercheurs à comprendre le flux des nutriments et la synthèse des métabolites dans les cellules .

Protéomique

La recherche en protéomique bénéficie de This compound grâce à son application en RMN biomoléculaire. Il aide à sonder la structure, la dynamique et la liaison des macromolécules biologiques, ce qui est fondamental pour identifier les fonctions et les interactions des protéines au niveau moléculaire .

Recherche pharmaceutique

En recherche pharmaceutique, This compound est utilisé pour des études enzymatiques, en particulier celles impliquant des réactions de désamidation. Ces réactions sont importantes pour le développement de médicaments car elles peuvent affecter la stabilité et l'efficacité des protéines pharmaceutiques .

Milieux de culture cellulaire

This compound: est un composant important des milieux de culture cellulaire. Il fournit une source d'azote marquée isotopiquement stable qui est essentielle pour la croissance cellulaire et la synthèse des protéines, permettant des études détaillées du métabolisme et de la fonction des cellules .

Synthèse des protéines

Enfin, This compound est essentiel pour synthétiser des protéines marquées isotopiquement. Ceci est particulièrement utile pour les études RMN qui nécessitent une compréhension détaillée de la structure et de la dynamique des protéines, ainsi que pour la production de protéines thérapeutiques à stabilité accrue .

Mécanisme D'action

Target of Action

L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is abundantly present throughout the body . It plays a crucial role in various metabolic processes . The primary targets of this compound are cells that utilize it as a source of carbons for oxidation . These include lymphocytes and macrophages of the immune system, and intestinal tissue cells .

Mode of Action

This compound interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the proliferation of lymphocytes and macrophages in the immune system . It also helps maintain the integrity of intestinal tissue .

Biochemical Pathways

This compound is involved in many metabolic pathways. It plays an important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound results in the proliferation of lymphocytes and macrophages of the immune system, maintenance of intestinal tissue integrity, and insulin production . It also contributes to the release of glutamine by skeletal muscle during stress conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

L-Glutamine-amide-15N plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574155 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59681-32-2 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

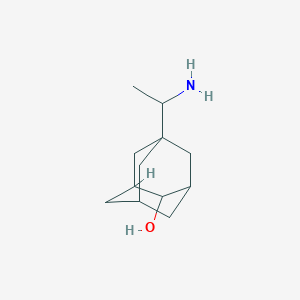

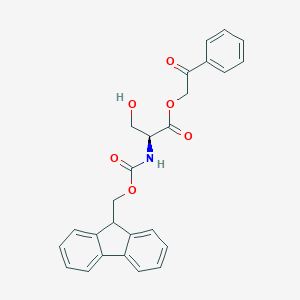

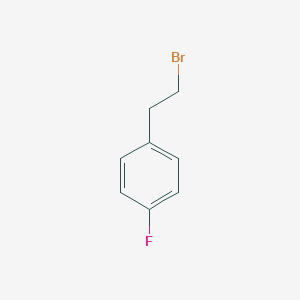

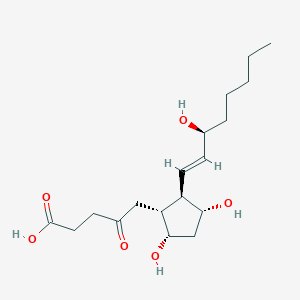

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

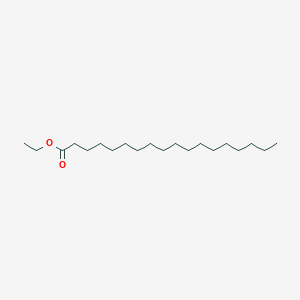

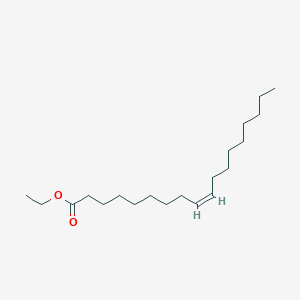

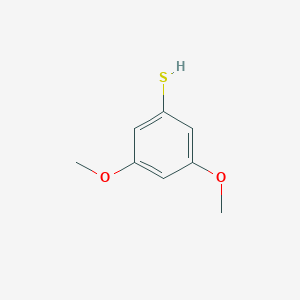

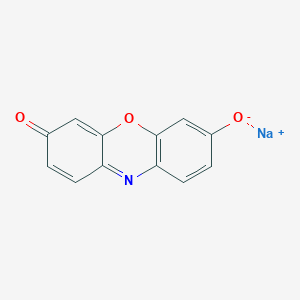

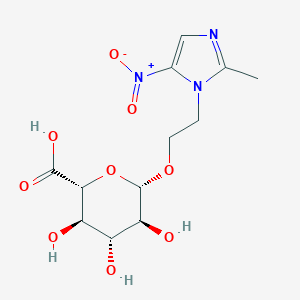

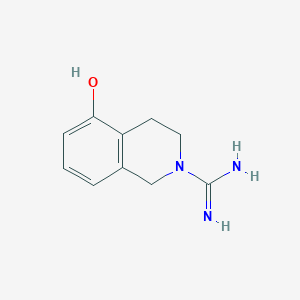

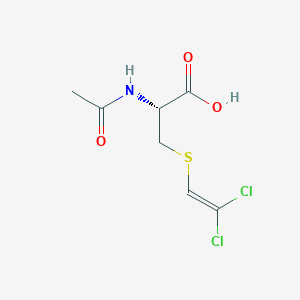

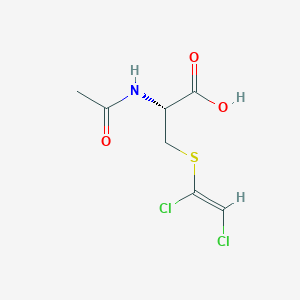

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.